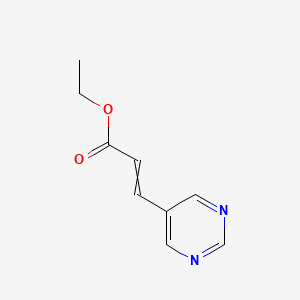

Ethyl 3-(pyrimidin-5-yl)prop-2-enoate

Description

Ethyl 3-(pyrimidin-5-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyrimidine ring at the β-position. Pyrimidine, a six-membered heterocycle with two nitrogen atoms, imparts unique electronic properties to the compound, making it a versatile intermediate in organic synthesis and medicinal chemistry. This compound is structurally characterized by an ethyl ester group conjugated to a propenoate backbone, which is further substituted with a pyrimidin-5-yl moiety. Its CAS number (211244-80-3) and HS code (2933590029) classify it under pyrimidine-containing compounds .

The compound’s reactivity stems from the electron-deficient pyrimidine ring and the electrophilic α,β-unsaturated ester system, enabling participation in cycloaddition reactions, nucleophilic attacks, and cross-coupling processes. It has been utilized in synthesizing fused heterocycles, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, which are relevant to pharmaceutical research .

Properties

CAS No. |

123530-61-0 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.191 |

IUPAC Name |

ethyl 3-pyrimidin-5-ylprop-2-enoate |

InChI |

InChI=1S/C9H10N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h3-7H,2H2,1H3 |

InChI Key |

XOGWCENJCSUMFM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC1=CN=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-(4-Amino-2-(Methylthio)pyrimidin-5-yl)prop-2-enoate

This derivative (CAS: 211244-80-3) introduces a 4-amino and 2-methylthio substituent on the pyrimidine ring. Compared to the parent compound, this variant may exhibit altered reactivity in Michael addition or cyclization reactions due to electron-donating substituents .

Ethyl 3-(2-Cyano-2-Ethoxycarbonylethenyl)aminopropenoate

This compound (synthesized in ) replaces the pyrimidine ring with a cyano-ethoxycarbonyl ethenyl group. The cyano group acts as a strong electron-withdrawing substituent, increasing the electrophilicity of the α,β-unsaturated ester. This enhances its utility in forming carbon-nitrogen bonds during heterocycle synthesis, such as pyridopyrimidinones .

Analogues with Aromatic or Fluorinated Substituents

Ethyl 3-[2-Bromo-5-(Trifluoromethyl)phenyl]prop-2-enoate (CAS: 1345484-78-7)

Substituting pyrimidine with a bromo-trifluoromethylphenyl group drastically alters electronic and steric properties. The trifluoromethyl group is highly electronegative, stabilizing the ester via inductive effects, while bromine offers a handle for cross-coupling reactions.

Perfluorinated Prop-2-enoates (e.g., CAS: 68298-06-6)

Perfluorinated analogues, such as 2-[ethyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate, feature long fluorinated chains. These groups confer exceptional chemical inertness and thermal stability, making them suitable for surfactants or polymers. However, their environmental persistence raises regulatory concerns compared to non-fluorinated counterparts like Ethyl 3-(pyrimidin-5-yl)prop-2-enoate .

Heterocyclic Variants: Pyridine Derivatives

Methyl 3-(2-Amino-5-Fluoropyridin-3-yl)propanoate

Replacing pyrimidine with a fluoropyridine ring reduces ring electron deficiency, moderating reactivity. Its ester group (methyl vs. ethyl) may also influence solubility and metabolic stability .

Key Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.